molecular formula C5H9N3O2S B11755532 (1-methyl-1H-imidazol-2-yl)methanesulfonamide

(1-methyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B11755532
M. Wt: 175.21 g/mol
InChI Key: GQUQIHALQPMUPN-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position and a methanesulfonamide group at the second position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)methanesulfonamide can be achieved through various methods. One common approach involves the reaction of 1-methylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

(1-Methyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-imidazol-2-yl)methanesulfonamide is unique due to the presence of both a methyl group and a methanesulfonamide group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

(1-methylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-8-3-2-7-5(8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)

InChI Key

GQUQIHALQPMUPN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CS(=O)(=O)N

Origin of Product

United States

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